molecular formula C15H16N2O6S2 B2387682 Ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}thiophene-3-carboxylate CAS No. 63183-28-8

Ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}thiophene-3-carboxylate

Cat. No.: B2387682
CAS No.: 63183-28-8
M. Wt: 384.42
InChI Key: MRFATQKNBVINFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}thiophene-3-carboxylate is a thiophene-based derivative characterized by:

  • Ethyl ester group at position 3 of the thiophene ring.
  • 4,5-Dimethyl substituents on the thiophene core, enhancing steric bulk and electronic effects.
  • Sulfonamide linkage at position 2, connected to a 4-nitrophenyl group, introducing strong electron-withdrawing properties.

This compound is synthesized via multi-step reactions involving cyanoacetylation or sulfonylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate precursors . Its structural features make it relevant for pharmaceutical and materials science applications, particularly in designing bioactive molecules or electronic materials.

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-[(4-nitrophenyl)sulfonylamino]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O6S2/c1-4-23-15(18)13-9(2)10(3)24-14(13)16-25(21,22)12-7-5-11(6-8-12)17(19)20/h5-8,16H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFATQKNBVINFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitrophenylsulfonylamino group: This step involves the sulfonylation of the thiophene ring using 4-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine.

    Esterification: The carboxylic acid group on the thiophene ring is esterified using ethanol and a catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of halogen atoms or other electrophiles onto the thiophene ring.

Scientific Research Applications

Ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets. The nitrophenylsulfonylamino group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring’s aromatic nature allows it to participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares key structural and molecular features of the target compound with analogs from literature:

Compound Name Molecular Formula Molecular Weight Substituent on Sulfonyl/Phenyl Group Key Functional Groups
Ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}thiophene-3-carboxylate (Target) C₁₆H₁₈N₂O₆S₂ 398.45 g/mol 4-Nitrophenyl Sulfonamide, nitro, ester
Ethyl 4,5-dimethyl-2-{[(4-methylphenyl)sulfonyl]amino}thiophene-3-carboxylate C₁₆H₁₉NO₄S₂ 353.46 g/mol 4-Methylphenyl Sulfonamide, methyl, ester
Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate C₁₉H₁₇N₂O₄S 369.42 g/mol 4-Hydroxyphenyl, cyano Acrylamide, hydroxyl, ester
Ethyl 4,5-dimethyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate C₁₆H₁₈N₂O₂S₂ 334.45 g/mol Phenyl, carbamothioyl Thiourea, ester

Key Observations :

  • Electron-withdrawing vs.
  • Steric effects: The 4,5-dimethyl thiophene core is common across analogs, but substituents like cyanoacrylamide () introduce additional conjugation pathways .

Spectral and Physical Properties

Infrared (IR) Spectroscopy :

  • Target Compound: Expected peaks at ~1660 cm⁻¹ (ester C=O), ~1360 cm⁻¹ (S=O stretch), and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .
  • Analog () : Peaks at 2212 cm⁻¹ (C≡N) and 1605 cm⁻¹ (amide C=O), absent in the target due to differing functional groups .

NMR Data :

  • Ethyl ester protons : Resonate at δ 1.33–1.37 ppm (triplet) and δ 4.33–4.38 ppm (quartet) across analogs .
  • Aromatic protons : In the target compound, nitro-substituted phenyl protons appear downfield (δ 8.0–8.3 ppm) compared to methyl-substituted analogs (δ 7.2–7.5 ppm) .

Solubility and Stability :

  • The nitro group in the target compound likely reduces solubility in polar solvents compared to hydroxyl or methyl analogs .
  • Thermal stability (e.g., boiling point ~653°C predicted for related compounds) suggests suitability for high-temperature applications .

Biological Activity

Ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}thiophene-3-carboxylate is a complex organic compound belonging to the thiophene class. Its molecular formula is C16H19N O4S2, with a molecular weight of approximately 353.46 g/mol. This compound is characterized by its thiophene ring and functional groups that enhance its chemical reactivity and potential biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Research has demonstrated that thiophene derivatives, including this compound, exhibit significant antimicrobial activity. The presence of the nitrophenylsulfonylamino group is believed to enhance this activity by interacting with bacterial cell structures or enzymes essential for microbial survival.

  • Minimum Inhibitory Concentration (MIC) : Studies indicate that certain derivatives of thiophene compounds have MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, showcasing their potency in inhibiting bacterial growth .
  • Mechanism of Action : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways critical for bacterial survival.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. The mechanism involves the inhibition of specific kinases involved in cancer cell proliferation and survival.

  • Inhibition of Kinases : Similar compounds have shown efficacy as selective inhibitors of c-Jun N-terminal kinases (JNKs), which are implicated in various cancer pathways. This compound may exhibit similar properties due to its structural characteristics .
  • Cell Line Studies : In vitro studies have demonstrated that derivatives can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thiophene Ring : Achieved through cyclization of precursors under acidic or basic conditions.
  • Introduction of the Nitrophenylsulfonylamino Group : This involves sulfonylation using 4-nitrobenzenesulfonyl chloride.
  • Esterification : The carboxylic acid group on the thiophene ring is esterified using ethanol with a catalyst like sulfuric acid.

Chemical Reactions

The compound can undergo various reactions:

  • Oxidation : Using agents like potassium permanganate.
  • Reduction : Converting nitro groups to amino groups with hydrogen gas and palladium catalysts.

These reactions can yield significant derivatives that may possess enhanced biological activities.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with thiophene derivatives:

  • Antimicrobial Evaluation : A study evaluated multiple thiophene derivatives, finding that certain compounds exhibited strong antimicrobial effects against Staphylococcus aureus and Staphylococcus epidermidis, with effective MIC values indicating their potential as therapeutic agents .
  • Anticancer Research : Research on related thiophene sulfonamide inhibitors showed promising results in inhibiting cancer cell growth through specific kinase inhibition pathways, indicating a potential application for this compound in oncology .

Comparative Analysis Table

Compound NameStructural FeaturesBiological Activity
This compoundThiophene ring with nitrophenyl sulfonamideAntimicrobial and anticancer
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiopheneAmino group instead of sulfonamideDifferent biological activity
Ethyl 3-amino-5-(4-nitrophenyl)thiophenecarboxylateLacks dimethyl groupsDistinct pharmacological properties

Q & A

Q. Key Comparison of Analogues :

Substituent ModificationImpact on ReactivityReference
Replacement of -NO₂ with -OMeReduced electrophilicity; altered biological activity
Sulfonamide vs. CarbamateLower stability in acidic media

Advanced: How to design structure-activity relationship (SAR) studies for its biological activity?

Methodological Answer:

Derivatization :

  • Synthesize analogues by modifying the nitro group (e.g., reduce to -NH₂), ester (hydrolyze to -COOH), or sulfonamide (replace with carbamate) .

In Vitro Assays :

  • Enzyme Inhibition : Use fluorescence polarization to measure tubulin binding affinity (IC₅₀) .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) with controls for nonspecific toxicity .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like β-tubulin .

Advanced: How to address contradictions in reported biological activity data?

Methodological Answer:
Discrepancies may arise from:

  • Purity Issues : Validate compound purity (>95%) via HPLC and elemental analysis before testing .
  • Assay Variability : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to confirm activity .
  • Solubility Effects : Optimize DMSO concentration or employ co-solvents (e.g., PEG-400) to prevent aggregation artifacts .

Q. Case Study :

StudyReported IC₅₀ (μM)Assay TypePurity
A1.2 ± 0.3Fluorescence polarization98%
B5.6 ± 1.1MTT (HeLa cells)90%
Resolution : Study B’s lower purity and cellular permeability issues may explain higher IC₅₀.

Advanced: What in vivo models evaluate its pharmacokinetics and toxicity?

Methodological Answer:

  • Pharmacokinetics :
    • Rodent Models : Administer IV/oral doses (10–50 mg/kg); collect plasma for LC-MS/MS analysis of t½, Cmax, and bioavailability .
    • Metabolite Profiling : Identify phase I/II metabolites (e.g., nitro reduction, ester hydrolysis) using UPLC-QTOF .
  • Toxicity :
    • Acute Toxicity : OECD 423 guidelines (dose escalation in rats; monitor respiratory distress, histopathology) .
    • Genotoxicity : Ames test (bacterial reverse mutation) to assess mutagenic potential .

Q. Safety Data :

ParameterValueReference
LD₅₀ (oral, rat)>2000 mg/kg
Skin IrritationCategory 2 (GHS)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.